Cas no 126474-00-8 (1H,3H,4H-pyrano3,4-cpyridine)

1H,3H,4H-pyrano3,4-cpyridine 化学的及び物理的性質
名前と識別子
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- 3,4-dihydro-1H-Pyrano[3,4-c]pyridine
- 1H-Pyrano[3,4-c]pyridine,3,4-dihydro-(9CI)
- 1H,3H,4H-pyrano3,4-cpyridine
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1H,3H,4H-pyrano3,4-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155558-0.25g |
1H,3H,4H-pyrano[3,4-c]pyridine |
126474-00-8 | 0.25g |
$1196.0 | 2023-06-05 | ||
Enamine | EN300-155558-1.0g |
1H,3H,4H-pyrano[3,4-c]pyridine |
126474-00-8 | 1g |
$1299.0 | 2023-06-05 | ||
Enamine | EN300-155558-2.5g |
1H,3H,4H-pyrano[3,4-c]pyridine |
126474-00-8 | 2.5g |
$2548.0 | 2023-06-05 | ||
Enamine | EN300-155558-10.0g |
1H,3H,4H-pyrano[3,4-c]pyridine |
126474-00-8 | 10g |
$5590.0 | 2023-06-05 | ||
Enamine | EN300-155558-250mg |
1H,3H,4H-pyrano[3,4-c]pyridine |
126474-00-8 | 250mg |
$1196.0 | 2023-09-25 | ||
Enamine | EN300-155558-50mg |
1H,3H,4H-pyrano[3,4-c]pyridine |
126474-00-8 | 50mg |
$1091.0 | 2023-09-25 | ||
Enamine | EN300-155558-10000mg |
1H,3H,4H-pyrano[3,4-c]pyridine |
126474-00-8 | 10000mg |
$5590.0 | 2023-09-25 | ||
Enamine | EN300-155558-5.0g |
1H,3H,4H-pyrano[3,4-c]pyridine |
126474-00-8 | 5g |
$3770.0 | 2023-06-05 | ||
Enamine | EN300-155558-0.5g |
1H,3H,4H-pyrano[3,4-c]pyridine |
126474-00-8 | 0.5g |
$1247.0 | 2023-06-05 | ||
Enamine | EN300-155558-1000mg |
1H,3H,4H-pyrano[3,4-c]pyridine |
126474-00-8 | 1000mg |
$1299.0 | 2023-09-25 |
1H,3H,4H-pyrano3,4-cpyridine 関連文献
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Fei Ye,Fatma Boukattaya,Mansour Haddad,Virginie Ratovelomanana-Vidal,Véronique Michelet New J. Chem. 2018 42 3222
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Ervand G. Paronikyan,Anthi Petrou,Maria Fesatidou,Athina Geronikaki,Shushanik Sh. Dashyan,Suren S. Mamyan,Ruzanna G. Paronikyan,Ivetta M. Nazaryan,Hasmik H. Hakopyan Med. Chem. Commun. 2019 10 1399
1H,3H,4H-pyrano3,4-cpyridineに関する追加情報
Introduction to 1H,3H,4H-pyrano[3,4-c]pyridine (CAS No. 126474-00-8)
1H,3H,4H-pyrano[3,4-c]pyridine, with the CAS number 126474-00-8, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrano[3,4-c]pyridines, which are characterized by a pyran ring fused to a pyridine ring. The unique structural features of 1H,3H,4H-pyrano[3,4-c]pyridine make it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 1H,3H,4H-pyrano[3,4-c]pyridine consists of a six-membered pyran ring fused to a five-membered pyridine ring. This arrangement provides a rigid and planar structure that can interact with various biological targets. The presence of nitrogen atoms in the pyridine ring and the oxygen atom in the pyran ring imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug design.
Recent studies have highlighted the potential of 1H,3H,4H-pyrano[3,4-c]pyridine derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that certain derivatives of 1H,3H,4H-pyrano[3,4-c]pyridine exhibit potent anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase (COX) enzymes effectively, which are key mediators of inflammation and pain.
In another significant development, researchers at the University of California demonstrated that specific 1H,3H,4H-pyrano[3,4-c]pyridine derivatives possess neuroprotective properties. These compounds were shown to reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the modulation of intracellular signaling pathways and the enhancement of antioxidant defenses.
The pharmacokinetic properties of 1H,3H,4H-pyrano[3,4-c]pyridine derivatives have also been extensively studied. A study published in Pharmaceutical Research in 2021 reported that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. They are well-absorbed orally and have good bioavailability, making them suitable for oral administration. Additionally, these compounds show low toxicity and high stability in biological systems.
The synthetic routes for preparing 1H,3H,4H-pyrano[3,4-c]pyridine derivatives have been optimized over the years. One common approach involves the reaction of 2-hydroxypyridines with various electrophiles under appropriate conditions. This method allows for the introduction of diverse functional groups at different positions on the pyrano[3,4-c]pyridine scaffold. Another synthetic strategy involves the cyclization of appropriately substituted acetylenes or alkynes under metal-catalyzed conditions.
The versatility of the 1H,3H,4H-pyrano[3,4-c]pyridine scaffold has led to its exploration in other areas beyond medicinal chemistry. For example, researchers at Harvard University have investigated the use of these compounds as fluorescent probes for cellular imaging applications. The unique electronic properties of 1H,3H,4H-pyrano[3,4-c]pyridine derivatives enable them to emit light at specific wavelengths when excited by external light sources. This property makes them useful for visualizing cellular processes in real-time.
In conclusion, 1H,3H,4H-pyrano[3,4-c]pyridine (CAS No. 126474-00-8) is a promising heterocyclic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and synthetic methodologies.
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